N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of fluorine atoms in the structure enhances the compound’s metabolic stability and bioavailability .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3OS/c19-11-3-1-10(2-4-11)15-8-24-16(9-26-18(24)23-15)17(25)22-14-7-12(20)5-6-13(14)21/h1-9H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATHDCVXTDUWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=C(C=CC(=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multistep reactions starting from readily available precursors. The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve product purity . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs with modified biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.
Pathways Involved: It interferes with signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with diverse pharmacological properties.
Uniqueness
N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide stands out due to the presence of multiple fluorine atoms, which enhance its metabolic stability and bioavailability . This makes it a valuable candidate for further development in drug discovery and other scientific research applications .
Biological Activity
N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS Number: 1049346-89-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 373.4 g/mol
- Structure : The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its pharmacological versatility.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Effects : Compounds in the imidazo[2,1-b][1,3]thiazole class have been shown to inhibit cancer cell proliferation.
- Antimicrobial Properties : Some derivatives possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation markers.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:
- Inhibition of Cancer Cell Lines : A study reported that related compounds could inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) with IC values around 1.65 µM. These compounds induce G0/G1 phase arrest and apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and mitochondrial dysfunction .
| Compound | Cancer Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 1.65 | G0/G1 arrest, apoptosis |
| Compound 2 | A549 (Lung) | 2.09 | Tubulin inhibition |
| Compound 3 | HepG2 (Liver) | 2.08 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest these compounds may increase ROS levels in cancer cells, triggering apoptotic pathways .
Antimicrobial Activity
In addition to antitumor effects, certain derivatives have exhibited antimicrobial properties:
- Antibacterial Activity : Compounds with similar thiazole structures showed promising results against various bacterial strains in preliminary screenings .
Case Studies
Several case studies have documented the efficacy of imidazo[2,1-b][1,3]thiazole derivatives:
- Breast Cancer Study : A derivative demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC value indicating potent activity.
- Lung Cancer Research : In vitro studies on A549 cell lines revealed effective inhibition of cell proliferation through apoptosis induction.
- Inflammatory Disease Models : Certain derivatives were tested in models of inflammation and showed reduced levels of pro-inflammatory cytokines.
Q & A
Q. What hybrid synthesis strategies combine imidazothiazoles with other pharmacophores?
- Example : Fuse with pyrimidine via Huisgen cycloaddition (CuI catalyst, 60°C, 8 h) to improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
